Diisostearyl Fumarate: A Comprehensive Technical Guide
Diisostearyl Fumarate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
Diisostearyl fumarate (B1241708) is a large, complex ester with properties that are primarily dictated by its molecular structure. The long, branched isostearyl chains contribute to its liquid state at room temperature, its high oxidative and thermal stability, and its emollient characteristics.[1]
General and Chemical Properties
A summary of the general and chemical properties of diisostearyl fumarate is presented in Table 1.
| Property | Value | Source |
| CAS Number | 113431-53-1 | [1][2] |
| Molecular Formula | C40H76O4 | [1][2] |
| Molecular Weight | 621.03 g/mol | [2] |
| IUPAC Name | bis(16-methylheptadecyl) (E)-but-2-enedioate | [1] |
| Synonyms | Pelemol DISF, Schercemol DISF, Schercemol DISF ester, 2-Butenedioic acid (E)-,diisooctadecyl ester | [2] |
| Physical Form | Liquid | [1] |
| Solubility | Soluble in DMSO and Methanol.[3] Insoluble in water. |
Thermal and Physical Properties
Specific quantitative data for the thermal and physical properties of diisostearyl fumarate are not widely published. Table 2 provides available qualitative information and comparative data from related compounds to offer a likely range for these properties.
| Property | Value | Notes | Source |
| Melting Point | Not available | Differential Scanning Calorimetry (DSC) of related fumarate esters shows melting transitions in the range of ~50–70°C.[1] For comparison, the melting point of Dimethyl fumarate is 102-106 °C[4] and Diisobutyl fumarate is 8 °C.[5][6] | [1][4][5][6] |
| Boiling Point | Not available | Higher molecular weight esters like diisostearyl fumarate are expected to have a high boiling point and low volatility.[1] For comparison, the boiling point of Dimethyl fumarate is 192-193 °C[4] and Diisobutyl fumarate is 249 °C.[5] | [1][4][5] |
| Density | Not available | ||
| Viscosity | Low viscosity | The branched isostearyl chains contribute to low viscosity and excellent flow properties.[1] Higher molecular weight esters generally exhibit greater viscosity.[1] | [1] |
| Pour Point | Low | The molecular structure with bulky, branched chains prevents crystallization, leading to a low pour point.[1] | [1] |
Experimental Protocols
Synthesis of Diisostearyl Fumarate
Diisostearyl fumarate is synthesized via the esterification of fumaric acid with isostearyl alcohol.[1]
Reaction Scheme:
Fumaric Acid + 2 Isostearyl Alcohol --(Acid Catalyst, Heat)--> Diisostearyl Fumarate + 2 H2O
General Protocol:
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Reactants: Fumaric acid and isostearyl alcohol are the primary reactants.
-
Catalyst: An acid catalyst, such as sulfuric acid, is typically used to facilitate the reaction.[1]
-
Temperature: The reaction is carried out under controlled temperatures, generally in the range of 80–120°C.[1]
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Reaction Monitoring: The progress of the reaction can be monitored by measuring the amount of water produced or by analyzing the reaction mixture using techniques like Thin Layer Chromatography (TLC).
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Purification: Post-synthesis, the product is purified to remove any unreacted starting materials, catalyst, and byproducts. Purification methods may include washing, neutralization, and distillation under reduced pressure. Purity is often assessed using High-Performance Liquid Chromatography (HPLC) for residual reactants and Gas Chromatography (GC) for volatile byproducts.[1]
Characterization and Quality Control
A variety of analytical techniques are employed to confirm the structure and purity of the synthesized diisostearyl fumarate.
2.2.1. Spectroscopic Methods
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Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule. Key characteristic peaks include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the formation of the ester bonds and the presence and structure of the isostearyl chains.[1]
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, confirming the chemical formula C40H76O4.[1]
2.2.2. Thermal Analysis
2.2.3. Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product by separating it from any non-volatile impurities and unreacted starting materials.[1]
-
Gas Chromatography (GC): Employed to detect and quantify any volatile byproducts or residual solvents from the synthesis process.[1]
Visualization of Synthesis and Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and quality control of diisostearyl fumarate.
Caption: Synthesis and Quality Control Workflow for Diisostearyl Fumarate.
Applications and Research Interest
Diisostearyl fumarate's primary applications are in the cosmetics industry, where it functions as a non-greasy emollient and skin-conditioning agent.[7] Its ability to provide a smooth skin feel and its stability make it suitable for a variety of formulations. In the field of materials science, it is investigated as a plasticizer for polymers like PVC and as a high-performance lubricant, owing to its excellent thermal and oxidative stability.[1] For drug development professionals, its properties as a stable, non-greasy vehicle may be of interest for topical and transdermal delivery systems, although this application is less documented.
Conclusion
Diisostearyl fumarate is a specialty chemical with a unique combination of properties derived from its high molecular weight and branched structure. While a comprehensive set of quantitative physicochemical data is not yet publicly available, the existing information on its synthesis, qualitative properties, and analytical characterization provides a strong foundation for its application in research and development. Further studies to determine its precise physical and thermal properties would be beneficial for expanding its use in various technical fields.
References
- 1. Diisostearyl Fumarate | High-Purity Ester for Research [benchchem.com]
- 2. DIISOSTEARYL FUMARATE | CAS#:113431-53-1 | Chemsrc [chemsrc.com]
- 3. search.library.brandeis.edu [search.library.brandeis.edu]
- 4. Dimethyl fumarate 97 624-49-7 [sigmaaldrich.com]
- 5. 7283-69-4 CAS MSDS (Diisobutyl fumarate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. cosmileeurope.eu [cosmileeurope.eu]
